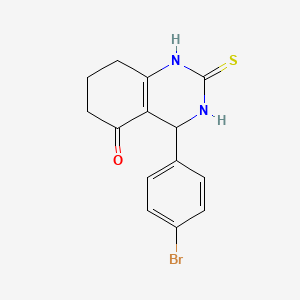
N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a phenyl ring (a six-membered aromatic ring with one hydrogen replaced by a methylthio group), an oxalamide group (a type of amide), and a tetrahydrofuran ring (a five-membered ring containing oxygen) .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of bonds present in the molecule and their spatial arrangement .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions, and the tetrahydrofuran ring might be opened by strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group might make the compound somewhat soluble in polar solvents, while the nonpolar phenyl and tetrahydrofuran rings might make it soluble in nonpolar solvents .Applications De Recherche Scientifique
Synthetic Methodologies
A novel synthetic approach for the preparation of di- and mono-oxalamides through acid-catalyzed rearrangement has been developed, highlighting the versatility of oxalamide derivatives in organic synthesis (Mamedov et al., 2016). This method is operationally simple and high yielding, showcasing the utility of such compounds in the synthesis of complex organic molecules.
Material Science Applications
In the realm of material science, the preparation of postfunctionalizable and chromic polythiophenes has been reported. The side groups of these materials can react with various molecules, leading to significant color changes upon interaction with different analytes. This demonstrates potential applications in high-throughput screening and drug discovery, leveraging the unique properties of oxalamide derivatives (Bernier et al., 2002).
Biological Studies
Exploring the biological applications, a study on pig pheromonal odorants synthesized a molecule related to N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. This compound was evaluated for its efficacy in controlling pig estrus, indicating its potential to enhance reproduction efficiency in pigs (박창식 et al., 2009).
Homogeneous Electrocatalysis
Research on nickel (II) complexes, including derivatives of oxalamide, has shown their potential in electrocatalytic water oxidation. This highlights the role of such complexes in renewable energy technologies, demonstrating the versatility of oxalamide derivatives in catalysis and environmental applications (Lin et al., 2017).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The phenyl ring and the tetrahydrofuran ring could potentially participate in aromatic stacking interactions or hydrogen bonding with biological targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-20-12-6-2-4-10(8-12)16-14(18)13(17)15-9-11-5-3-7-19-11/h2,4,6,8,11H,3,5,7,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKYGSBGVUWPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(methylthio)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)
![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)
![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2841430.png)
![3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2841431.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2841432.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2841433.png)

